benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of amines. It features a benzyl group attached to a pyrazole ring, which is further substituted with a cyclopentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine can be synthesized through organic synthesis methods. One common approach involves the reaction of benzylamine with a cyclopentyl-substituted pyrazole derivative under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The benzyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-((1-Benzyl-1H-pyrazol-4-yl)methyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Uniqueness
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group on the pyrazole ring differentiates it from other similar compounds, potentially enhancing its stability and reactivity .
Properties
Molecular Formula |
C16H21N3 |
---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C16H21N3/c1-2-6-14(7-3-1)10-17-11-15-12-18-19(13-15)16-8-4-5-9-16/h1-3,6-7,12-13,16-17H,4-5,8-11H2 |
InChI Key |
SGVDIHWBVZNFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CNCC3=CC=CC=C3 |
Origin of Product |
United States |
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